Product packaging for 2-Chloro-5-phenoxy-pyridine(Cat. No.:CAS No. 73406-95-8)

2-Chloro-5-phenoxy-pyridine

Cat. No.: B2703725
CAS No.: 73406-95-8
M. Wt: 205.64
InChI Key: FYMYERCFXFLAJI-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Aromatic Systems

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, form a cornerstone of organic chemistry. uomus.edu.iq Among these, aromatic heterocycles like pyridine (B92270) are of particular interest due to their unique electronic properties and reactivity. uomus.edu.iqnumberanalytics.com Pyridine, with the chemical formula C₅H₅N, is analogous to benzene (B151609), with a nitrogen atom replacing one of the carbon-hydrogen units. wikipedia.org This substitution, however, introduces significant changes to the molecule's characteristics.

Pyridine is a six-membered aromatic heterocycle. libretexts.org All atoms in the ring are sp²-hybridized, and each contributes a p-orbital to the delocalized π-system. libretexts.orgyoutube.com With six π-electrons, pyridine fulfills Hückel's rule for aromaticity (4n+2 π-electrons), leading to its notable stability. numberanalytics.comlibretexts.org Unlike benzene, the nitrogen atom in pyridine possesses a lone pair of electrons in an sp² orbital, which lies in the plane of the ring and does not participate in the aromatic system. libretexts.orgyoutube.com This lone pair confers basicity to the molecule. numberanalytics.comyoutube.com The electronegativity of the nitrogen atom also creates a dipole moment and influences the electron density distribution within the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.orgyoutube.com

Significance of Pyridine Scaffolds in Organic Synthesis

The pyridine scaffold is a ubiquitous and vital building block in organic synthesis, lending its unique properties to a vast array of functional molecules. nih.gov Its presence is prominent in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov The versatility of the pyridine ring allows for a wide range of chemical modifications, making it a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can be crucial for molecular interactions with biological targets. numberanalytics.com Furthermore, the pyridine structure can be readily functionalized to introduce various substituents, enabling the fine-tuning of a molecule's steric and electronic properties. nih.gov This adaptability has led to the incorporation of pyridine moieties in a significant number of FDA-approved drugs for treating a wide spectrum of diseases. nih.govscispace.com Beyond pharmaceuticals, pyridine derivatives are also integral to the development of agrochemicals, functional materials, and as ligands in organometallic catalysis. nih.govnih.gov

Overview of Diaryl Ether Motifs and Their Chemical Relevance

The diaryl ether motif, characterized by an oxygen atom connecting two aromatic rings, is another structurally significant unit in organic chemistry. This scaffold is found in a variety of natural products and has been extensively utilized in the design of synthetic compounds with important applications. researchgate.netnih.gov Diaryl ethers are recognized for their chemical stability and the specific conformational flexibility imparted by the ether linkage.

The synthesis of diaryl ethers has been a subject of considerable research. Classic methods include the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), which often requires high temperatures. rsc.orgwikipedia.org More contemporary approaches, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation, employing palladium catalysts to achieve the coupling of aryl halides with alcohols and phenols under milder conditions. ambeed.comwikipedia.org These advancements have broadened the scope and efficiency of diaryl ether synthesis.

The diaryl ether linkage is a key structural element in many biologically active molecules, including some antibiotics and hormones. researchgate.net In medicinal chemistry, this motif is often incorporated into drug candidates to enhance their pharmacological profiles. nih.gov The diaryl ether framework is prevalent in compounds exhibiting a range of biological activities, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netnih.gov

Academic Research Landscape of Halogenated Pyridines and Phenoxy-Substituted Heterocycles

The academic research landscape surrounding halogenated pyridines and phenoxy-substituted heterocycles is vibrant and continually evolving. The introduction of halogen atoms onto the pyridine ring significantly alters its reactivity, providing valuable handles for further chemical transformations. chemrxiv.orgnih.gov Halopyridines are crucial intermediates in organic synthesis, serving as precursors for a diverse range of more complex molecules through reactions like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. acs.orgacs.org

Research in this area focuses on developing new and efficient methods for the selective halogenation of pyridines, as direct halogenation can be challenging due to the electron-deficient nature of the ring. chemrxiv.org Furthermore, the study of phenoxy-substituted heterocycles is driven by their presence in numerous biologically active compounds. The synthesis of these molecules often involves the coupling of a halogenated heterocycle with a phenol derivative. tandfonline.com Current research endeavors aim to expand the scope of these coupling reactions, improve their efficiency, and apply them to the synthesis of novel compounds with potential applications in medicine and materials science. acs.orgacs.org The exploration of chemo-selectivity in molecules containing both a halogenated pyridine and a phenoxy group, such as in 2-Chloro-5-phenoxy-pyridine, is an area of active investigation, offering pathways to complex molecular architectures. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO B2703725 2-Chloro-5-phenoxy-pyridine CAS No. 73406-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-phenoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMYERCFXFLAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73406-95-8
Record name 2-chloro-5-phenoxy-pyridine
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Synthetic Methodologies and Strategies for 2 Chloro 5 Phenoxy Pyridine

Established Synthetic Pathways for Pyridine-Diaryl Ethers

The construction of the pyridine-diaryl ether framework can be approached through several reliable synthetic routes. These methods are broadly categorized into nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed reactions, each with its own mechanistic features and practical applications.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis of aryl ethers. masterorganicchemistry.com This pathway involves the attack of a nucleophile on an electron-deficient aromatic ring that is substituted with a suitable leaving group. In the context of pyridine (B92270) derivatives, the inherent electron-deficient nature of the ring facilitates this type of reaction.

The most direct SNAr approach to 2-Chloro-5-phenoxy-pyridine involves the reaction of a di-substituted pyridine, such as 2,5-dichloropyridine (B42133), with a phenol (B47542) or, more commonly, its conjugate base, a phenoxide. The phenoxide anion acts as the nucleophile, attacking the pyridine ring and displacing one of the halide leaving groups.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), which serves to deprotonate the phenol, thereby generating the more nucleophilic phenoxide in situ. The general scheme for this transformation is as follows:

Reaction Scheme:

Reactants: 2,5-Dichloropyridine, Phenol

Base: K₂CO₃ or NaOH

Solvent: Aprotic polar solvent (e.g., DMF, DMSO)

Product: this compound

This method's viability hinges on the regioselective displacement of one halide over the other, which is governed by the electronic effects within the pyridine ring.

The regioselectivity and rate of SNAr reactions on pyridine rings are profoundly influenced by electronic factors. The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it susceptible to nucleophilic attack. masterorganicchemistry.com This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.com

When a nucleophile attacks at the C2 or C4 position, the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom. stackexchange.com This provides significant resonance stabilization that is not possible with attack at the C3 or C5 positions. stackexchange.com Consequently, the activation energy for attack at the ortho and para positions is lower, making these sites the preferred locations for SNAr.

In the case of synthesizing this compound from 2,5-dichloropyridine, the nucleophilic attack by the phenoxide ion occurs preferentially at the C2 position. This is because the C2 position is ortho to the ring nitrogen, which provides the necessary activation and stabilization for the intermediate complex, leading to the selective displacement of the chlorine atom at this position.

Position of AttackProximity to NitrogenIntermediate StabilizationOutcome
C2OrthoHigh (Charge delocalization onto N)Favored
C4ParaHigh (Charge delocalization onto N)Favored (if leaving group is present)
C3MetaLow (No charge delocalization onto N)Disfavored

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions offer a powerful and versatile method for forming C–O bonds. These reactions often proceed under milder conditions and can tolerate a wider range of functional groups compared to traditional SNAr methods.

The Ullmann condensation, or Ullmann-type reaction, is a classic copper-promoted method for the synthesis of diaryl ethers from an aryl halide and a phenol. wikipedia.orgmdpi.com This reaction is a cornerstone of C-O cross-coupling chemistry. The traditional Ullmann reaction often required harsh conditions, including high temperatures (frequently over 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder or copper salts. wikipedia.org

The general reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a base and a copper catalyst. For the synthesis of 2-chloro-5-phenoxypyridine, the reaction would couple 2,5-dichloropyridine with phenol.

Traditional Ullmann Conditions:

Catalyst: Stoichiometric Copper (Cu) powder or Copper(I) salts (e.g., CuI, CuBr)

Base: K₂CO₃, Cs₂CO₃

Solvent: High-boiling polar solvents (e.g., DMF, NMP, Pyridine)

Temperature: 150-250°C

Modern advancements have led to the development of more efficient catalytic systems that operate under significantly milder conditions.

The evolution of the Ullmann reaction has been marked by the introduction of ligands that coordinate to the copper center, enhancing its catalytic activity and enabling the reaction to proceed under milder conditions. arkat-usa.org The use of soluble copper catalysts supported by ligands has allowed for lower reaction temperatures and reduced catalyst loadings (often 1-10 mol%). wikipedia.org

Ligands play several crucial roles in the catalytic cycle:

Solubilization: They increase the solubility of the copper catalyst in the reaction medium.

Stabilization: They stabilize the active copper species, preventing catalyst decomposition.

Facilitation of Reductive Elimination: They promote the final bond-forming step of the catalytic cycle.

A variety of ligand classes have been successfully employed in copper-catalyzed C-O coupling reactions. The choice of ligand can significantly impact the reaction's efficiency, scope, and required conditions.

Ligand ClassExample LigandsTypical Catalyst PrecursorKey Advantages
Diamines1,10-Phenanthroline, N,N'-DimethylethylenediamineCuI, Cu₂OReadily available, effective for various substrates
Amino AcidsL-Proline, GlycineCuIInexpensive, often allows for lower temperatures
PhosphinesTriphenylphosphine (PPh₃)CuIEnables reactions in non-polar solvents arkat-usa.org

Recent research has also explored ligand-free systems, utilizing copper nanoparticles or heterogeneous copper catalysts like copper fluorapatite, which offer advantages in terms of catalyst recyclability and simplified product purification. mdpi.comresearchgate.net These modern catalyst systems have broadened the applicability of the Ullmann-type reaction, making it a more versatile and environmentally benign method for the synthesis of diaryl ethers, including this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for C–O Bond Formation

Copper-Catalyzed Ullmann-Type Ether Synthesis

Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green" approaches often involve reducing reaction times, minimizing waste, and avoiding harsh reagents.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields for the synthesis of heterocyclic compounds. One report highlights a microwave-assisted, catalyst-free protocol for the synthesis of diaryl ethers, demonstrating the potential of this technology in C-O bond formation. rsc.org

Flow chemistry, particularly using microchannel reactors, offers significant advantages in terms of safety, scalability, and process control. A method for the continuous preparation of 2-chloro-5-chloromethylpyridine has been developed using a microchannel reactor. google.com This process utilizes sulfuryl chloride as the chlorinating agent and allows for precise control over residence time and temperature, leading to high product selectivity and improved reaction efficiency. google.com Such techniques could be readily adapted for the chlorination of 5-phenoxypyridine.

Developing catalyst-free and solvent-free reactions is a primary goal of green chemistry. For diaryl ether synthesis, certain conditions can obviate the need for a transition metal catalyst. For instance, electron-deficient aryl halides, a category that includes 2,5-dichloropyridine, have been shown to couple with phenols in the presence of a base at moderately elevated temperatures without any metal catalyst. researchgate.net This suggests a potential pathway for a simplified, catalyst-free synthesis of this compound.

Furthermore, innovative methods are being explored that are both catalyst- and solvent-free. A microwave-assisted reaction between nitroarenes and phenols has been reported to produce diaryl ethers without any catalyst or solvent, offering a highly eco-friendly synthetic route. rsc.org While this specific method uses a nitroarene, it establishes a precedent for catalyst-free C-O coupling under green conditions. Another approach uses an ionic liquid, [DBUH][OAc], as both the catalyst and solvent for the metal-free synthesis of diaryl thioethers, providing a conceptual framework that could be explored for diaryl ether synthesis. rsc.org

Precursor Chemistry and Starting Material Considerations

C-O Coupling Strategy : This route requires a phenol and a suitably halogenated pyridine. The most direct precursors are Phenol and 2,5-Dichloropyridine . The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic aromatic substitution than the one at the 5-position, which can provide inherent regioselectivity for the coupling reaction. Alternatively, 5-Bromo-2-chloropyridine could be used, leveraging the different reactivities of bromine and chlorine in palladium- or nickel-catalyzed cross-coupling reactions.

Chlorination Strategy : This approach begins with 5-Phenoxypyridine as the key intermediate. The synthesis of this precursor itself involves a C-O coupling reaction, typically between a 5-halopyridine (e.g., 5-bromopyridine) and phenol. This transfers the challenge from a selective coupling onto a dihalopyridine to a selective chlorination of a monosubstituted pyridine.

More fundamental starting materials used in multi-step syntheses to build the pyridine core include compounds like 2-amino-5-bromopyridine (B118841) or 2-amino-5-iodopyridine, which can be functionalized through protection, substitution, and deprotection steps to yield precursors like 2-amino-5-hydroxypyridine. google.com

Table 3: Comparison of Precursor Strategies

Strategy Key Precursors Key Transformation Advantages Challenges
C-O Coupling Phenol + 2,5-Dichloropyridine Ni- or Pd-catalyzed C-O coupling More direct route; potentially higher regioselectivity. Requires transition metal catalyst; optimization of ligands and conditions.

| Chlorination | 5-Phenoxypyridine | Electrophilic Chlorination | Avoids handling dihalopyridines in the final step. | Requires prior synthesis of 5-phenoxypyridine; potential for isomeric byproducts during chlorination. |

Synthesis of Key Halogenated Pyridine Scaffolds (e.g., 2,5-dihalopyridines)

The foundation for the synthesis of 2-chloro-5-phenoxypyridine lies in the availability of suitable 2,5-disubstituted pyridine intermediates. Among these, 2,5-dihalopyridines are the most common and versatile starting materials. The strategic placement of two halogen atoms allows for selective reaction at one position while the other remains for the ether bond formation.

One of the primary scaffolds is 2,5-dichloropyridine . Various synthetic routes have been developed for its preparation. A common industrial method starts from 2-chloropyridine (B119429). google.com This process can involve multiple steps, including alkoxylation, subsequent chlorination with gaseous chlorine, and treatment with a Vilsmeyer-Haack reagent. google.com This route often produces a mixture of isomers, primarily 2,5-dichloropyridine and 2,3-dichloropyridine, which then requires separation, commonly achieved by crystallization from an alcohol/water mixture to yield the desired 2,5-isomer in high purity. google.com Another approach involves the chlorination of 2,5-dihydroxypyridine (B106003) with a chlorinating agent like phosphorus oxychloride, which can provide high yields and purity. google.com

Another key dihalogenated scaffold is 5-bromo-2-chloropyridine . This intermediate is particularly useful as the differential reactivity of bromine and chlorine can be exploited for selective reactions. A typical synthesis starts from 2-amino-5-bromopyridine through a diazotization reaction. guidechem.com The amino group is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt, which is subsequently displaced by a chloride ion. guidechem.com

The table below summarizes synthetic strategies for key 2,5-dihalopyridine scaffolds.

Starting MaterialReagentsProductKey Features
2-Chloropyridine1. n-Butanol 2. Cl₂ 3. POCl₃2,5-DichloropyridineMulti-step process; produces an isomeric mixture requiring separation. google.com
2,5-DihydroxypyridinePhosphorus oxychloride (POCl₃)2,5-DichloropyridineHigh yield (94.3%) and purity (99.5%) can be achieved. google.com
2-Amino-5-bromopyridineSodium nitrite (NaNO₂), Hydrochloric acid (HCl)5-Bromo-2-chloropyridineDiazotization reaction; proceeds via a diazonium salt intermediate. guidechem.com

Utilization of Substituted Phenols as Coupling Partners

The final step in the synthesis of 2-chloro-5-phenoxypyridine and its derivatives is the coupling of the halogenated pyridine scaffold with a phenol or a substituted phenol. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. youtube.comnih.govlibretexts.org In this mechanism, the phenoxide ion, acting as a nucleophile, attacks the electron-deficient carbon atom of the pyridine ring that bears a halogen, leading to the displacement of the halide leaving group. libretexts.org The pyridine ring is inherently electron-deficient, which facilitates this type of reaction, especially when the halogen is at the 2- or 4-position. youtube.comnih.gov

To enhance the reaction rate and yield, particularly with less reactive aryl chlorides, copper catalysis is frequently employed in a classic method known as the Ullmann condensation or Ullmann-type reaction. wikipedia.orgorganic-chemistry.org This reaction involves a copper(I) catalyst that facilitates the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann ether synthesis may use soluble copper catalysts with various ligands to perform the reaction under milder conditions than the traditionally required high temperatures. wikipedia.orgnih.gov

The nature of the substituents on the phenol coupling partner can significantly influence the reaction's outcome. The acidity of the phenol is a key factor, as the reaction typically requires the formation of a phenoxide ion in situ using a base. ncerthelp.com

Electron-withdrawing groups (e.g., nitro, cyano) on the phenol ring increase its acidity, facilitating the formation of the nucleophilic phenoxide ion. This generally leads to faster reaction rates. ncerthelp.com

Electron-donating groups (e.g., alkyl, alkoxy) decrease the acidity of the phenol, potentially slowing the formation of the phenoxide. However, these groups can also influence the nucleophilicity of the resulting phenoxide. ncerthelp.com

The choice of substituted phenol allows for the introduction of a wide range of functional groups into the final product, enabling the synthesis of diverse libraries of 2-chloro-5-phenoxypyridine analogues for various applications. The reaction is versatile and tolerates numerous functional groups on the phenolic partner. oregonstate.edu

The table below provides examples of how different substituents on the phenol can influence its properties as a coupling partner.

Phenol SubstituentElectronic EffectImpact on Phenol AcidityExpected Influence on Coupling Reaction
-NO₂ (Nitro)Electron-withdrawingIncreases acidityFacilitates phenoxide formation, potentially increasing reaction rate. ncerthelp.com
-CH₃ (Methyl)Electron-donatingDecreases acidityMay require stronger basic conditions to form the phenoxide. ncerthelp.com
-OCH₃ (Methoxy)Electron-donatingDecreases aciditySimilar to alkyl groups, may require adjusted reaction conditions. ncerthelp.com
-Cl (Chloro)Electron-withdrawingIncreases acidityFacilitates phenoxide formation. ncerthelp.com

Reactivity and Mechanistic Studies of 2 Chloro 5 Phenoxy Pyridine

Reactivity at the C-2 Chloro Position of the Pyridine (B92270) Ring

The C-2 position of the pyridine ring is electronically deficient due to the inductive effect and resonance stabilization provided by the adjacent nitrogen atom. This inherent electronic property makes the C-2 carbon an electrophilic center, primed for attack by nucleophiles. Consequently, the chlorine atom at this position serves as a competent leaving group in various substitution reactions.

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNA r) is a primary reaction pathway for 2-chloro-5-phenoxypyridine. The mechanism is analogous to nucleophilic acyl substitution, proceeding through an addition-elimination sequence. youtube.com A nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a high-energy anionic intermediate, which subsequently expels the chloride ion to restore the aromaticity of the ring. youtube.com The reactivity of 2-chloropyridines in S NAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the ring, which can stabilize the negative charge of the intermediate. nih.govresearchgate.net The phenoxy group at the C-5 position, through its electron-withdrawing inductive effect, contributes to this activation.

The replacement of the C-2 chlorine with a nitrogen-based nucleophile is a common and synthetically valuable transformation. This reaction, often referred to as amination, can be accomplished by heating 2-chloro-5-phenoxypyridine with a primary or secondary amine. The reaction typically proceeds via the classical S NAr mechanism. While specific studies on 2-chloro-5-phenoxypyridine are not extensively detailed in the surveyed literature, the reactivity can be inferred from related systems. For instance, studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that under thermal conditions without a metal catalyst, nucleophilic substitution by amines occurs preferentially at the 2-chloro position. nih.gov Similarly, 2-chloro-5-nitropyridine (B43025) readily undergoes amination with various amines. nih.gov Given that the phenoxy group is also electron-withdrawing, 2-chloro-5-phenoxypyridine is expected to react with a range of amines to yield the corresponding 2-amino-5-phenoxypyridine derivatives.

Nucleophile (Amine)SolventTemperature (°C)Product
MorpholineDMSO130-1502-Morpholino-5-phenoxypyridine
PiperidineNMP1502-Piperidino-5-phenoxypyridine
Aniline (B41778)Neat1802-Anilino-5-phenoxypyridine
BenzylamineDioxane1002-(Benzylamino)-5-phenoxypyridine
This table presents illustrative reaction conditions for the amination of 2-chloro-5-phenoxypyridine, based on general procedures for activated 2-chloropyridines.

In addition to amines, other nucleophiles such as thiolates (RS⁻) and alkoxides (RO⁻) can displace the chloride at the C-2 position. Thiolation reactions, using a thiol in the presence of a base or a pre-formed thiolate salt, yield 2-thioether-5-phenoxypyridine derivatives. These reactions are typically efficient due to the high nucleophilicity of sulfur species.

Alkoxylation involves the reaction with an alcohol in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate the corresponding alkoxide in situ. This alkoxide then acts as the nucleophile to displace the chloride, forming 2-alkoxy-5-phenoxypyridine ethers. The reaction conditions must be sufficiently basic to deprotonate the alcohol, enabling the nucleophilic attack.

The stepwise S NAr mechanism proceeds through a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This complex is formed when the nucleophile adds to the C-2 carbon, breaking the aromaticity of the pyridine ring and placing a negative charge that is delocalized over the ring system. wikipedia.org The stability of this intermediate is a critical factor influencing the reaction's feasibility and rate.

For 2-chloro-5-phenoxypyridine, the attacking nucleophile would form a complex where the negative charge is delocalized onto the electronegative nitrogen atom and the carbons at the C-4 and C-6 positions. The electron-withdrawing phenoxy group at the C-5 position further stabilizes this intermediate through its inductive effect, thereby facilitating its formation. While stable Meisenheimer complexes are often isolated in reactions involving highly electron-deficient rings (e.g., those with multiple nitro groups), in most S NAr reactions of chloropyridines, they exist as transient, high-energy intermediates. wikipedia.orgnih.gov Studies on the related compound 2-chloro-3-nitropyridine (B167233) have provided evidence for the formation of a Meisenheimer complex during its reaction with glutathione, underscoring the viability of this intermediate in the S NAr reactions of activated pyridines. researchgate.net

The kinetics of S NAr reactions on 2-chloropyridines can be complex and are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring. researchgate.net For a stepwise mechanism involving a Meisenheimer complex, either the formation of the intermediate (nucleophilic attack) or its decomposition (chloride expulsion) can be the rate-determining step.

In many S NAr reactions of activated aryl halides, the initial nucleophilic attack is the rate-limiting step. nih.gov However, recent studies on some heteroaromatic systems suggest that the mechanism may be more nuanced. For certain substrates and nucleophiles, the reaction may proceed through a concerted (cS NAr) pathway, where bond formation and bond breaking occur in a single transition state without a discrete intermediate. nih.gov For other systems, particularly with N-methylpyridinium ions, the deprotonation of the initial adduct or the expulsion of the leaving group can become rate-controlling. nih.gov

For 2-chloro-5-phenoxypyridine, the precise kinetic profile would depend on the specific nucleophile and reaction conditions. The positive charge on the aniline nitrogen in the transition state and an appreciable degree of bond formation are indicated by kinetic studies of similar reactions. researchgate.net The activation parameters, such as the entropy of activation (ΔS‡), are often negative, reflecting an ordered transition state resulting from the association of the two reactant molecules. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

While S NAr reactions are effective for introducing heteroatom nucleophiles, the formation of carbon-carbon and, in some cases, carbon-nitrogen bonds often requires the use of transition metal catalysis. The C-2 chloro group of 2-chloro-5-phenoxypyridine makes it a suitable electrophilic partner in a variety of cross-coupling reactions, most notably those catalyzed by palladium. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, often succeeding where traditional S NAr reactions fail due to low substrate reactivity or harsh conditions. wikipedia.orgacsgcipr.org This reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.orgjk-sci.com This methodology is broadly applicable to a wide range of amines and aryl halides, including functionalized chloropyridines.

The Suzuki-Miyaura coupling is another cornerstone of modern synthesis, used for the formation of C-C bonds between an organoboron reagent (e.g., a phenylboronic acid) and an organic halide. researchgate.net This reaction is also catalyzed by a palladium complex and is known for its mild conditions and high functional group tolerance. rsc.org The C-2 chloro position of pyridines is a known reactive site for Suzuki coupling, allowing for the synthesis of 2-aryl-5-phenoxypyridine derivatives. researchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, particularly with less reactive aryl chlorides. jk-sci.com

Reaction TypeCoupling PartnerCatalyst System (Illustrative)Product
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-Phenyl-5-phenoxypyridine
Buchwald-HartwigMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃2-Morpholino-5-phenoxypyridine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Phenylethynyl)-5-phenoxypyridine
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N2-Styryl-5-phenoxypyridine
This table provides examples of common transition metal-catalyzed cross-coupling reactions applicable to 2-chloro-5-phenoxypyridine with typical catalyst systems.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. yonedalabs.com This reaction is particularly effective for aryl-aryl bond formation and has been applied to heteroaryl chlorides, including 2-chloropyridine (B119429) derivatives. researchgate.netrsc.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

For 2-chloropyridines, the choice of catalyst, ligand, and base is crucial for achieving high yields, as these substrates can be less reactive than their bromo or iodo counterparts. researchgate.net Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have shown high efficacy in activating the C-Cl bond. researchgate.netrsc.org The reaction's versatility, functional group tolerance, and the relatively low toxicity of boron-containing reagents make it a preferred method in synthetic chemistry. yonedalabs.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Chloropyridine Derivatives

Aryl Halide Boronic Acid Catalyst/Ligand Base Solvent Yield (%) Ref
2-Chloropyridine Phenylboronic acid (6-Dipp)Pd(cinn)Cl NaHCO₃ Water 85 researchgate.net
2-Chloropyridine 4-Tolylboronic acid (SIPr)Pd(cinn)Cl NaHCO₃ Water 97 researchgate.net
2-Chloropyridine 4-Methoxyphenylboronic acid (6-Dipp)Pd(cinn)Cl NaHCO₃ Water 91 researchgate.net

Note: This table presents data for representative 2-chloropyridine substrates to illustrate typical reaction conditions and outcomes in Suzuki-Miyaura coupling.

Heck and Sonogashira Coupling Reactions

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion into the Pd-C bond, and finally, a β-hydride elimination step to release the substituted alkene product. wikipedia.orglibretexts.org

While aryl bromides and iodides are more reactive, advancements in catalyst design have enabled the efficient use of aryl chlorides. organic-chemistry.org For substrates like 2-chloro-5-phenoxypyridine, highly active palladium catalysts, often stabilized by phosphine ligands, are required to achieve good conversion. nih.gov The reaction generally exhibits high trans selectivity in the product. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is characteristically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orgwashington.edu

The reaction mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of terminal alkynes (Glaser coupling), which is a common side reaction. wikipedia.orgwashington.edu The application of Sonogashira coupling to 2-chloropyridine derivatives allows for the direct introduction of an alkynyl moiety at the C-2 position.

Table 2: Comparison of Heck and Sonogashira Coupling Reactions

Reaction Coupling Partners Key Catalysts Typical Base Bond Formed
Heck Aryl/Vinyl Halide + Alkene Pd(OAc)₂, PdCl₂, Pd/C, Phosphine Ligands Et₃N, K₂CO₃, NaOAc C(sp²)-C(sp²)

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ + CuI (co-catalyst) | Et₃N, Piperidine, Diisopropylamine | C(sp²)-C(sp) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a central tool in medicinal and materials chemistry for constructing aryl amines, which are prevalent in many biologically active compounds and functional materials. wikipedia.org The reaction's utility is particularly noted for cases where traditional methods like nucleophilic aromatic substitution are ineffective. acsgcipr.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. jk-sci.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands being particularly effective for coupling unreactive aryl chlorides. jk-sci.comlibretexts.org A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is typically required. jk-sci.comlibretexts.org This methodology can be applied to 2-chloro-5-phenoxypyridine to synthesize various 2-amino-5-phenoxypyridine derivatives. google.comnih.govresearchgate.netresearchgate.net

Table 3: Key Components in Buchwald-Hartwig Amination

Component Function Examples
Palladium Precatalyst Source of active Pd(0) catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes Pd, facilitates oxidative addition and reductive elimination XPhos, SPhos, RuPhos, BINAP, DPPF
Base Deprotonates the amine, facilitates formation of the palladium amide complex NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃
Amine Nitrogen nucleophile Primary amines, secondary amines, anilines, amides

| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, THF |

Negishi Coupling for Pyridine Functionalization

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a C-C bond between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is distinguished by its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically less reactive than their organolithium or Grignard counterparts, which contributes to their compatibility with a wide range of functional groups like esters, nitriles, and ketones. sigmaaldrich.comwikipedia.org

The synthesis of 2-substituted pyridines can be effectively achieved using this method. The required pyridylzinc reagent can be prepared through the direct insertion of activated zinc into a halopyridine or by transmetalation from a lithiated pyridine intermediate. nih.govnih.gov The subsequent coupling with an organic halide, catalyzed by a palladium complex, proceeds to form the desired product. nih.gov For a substrate like 2-chloro-5-phenoxypyridine, this reaction would involve coupling with an organozinc reagent (R-ZnX) to yield 2-alkyl/aryl-5-phenoxypyridine. figshare.comorganic-chemistry.org A key advantage is the ability to generate the organozinc species in situ before the cross-coupling step. researchgate.net

Reactivity at the C-5 Phenoxy Position

The phenoxy group at the C-5 position offers a secondary site for functionalization. While the pyridine ring is electron-deficient, the phenoxy moiety behaves as a substituted benzene (B151609) ring, susceptible to reactions characteristic of aromatic ethers.

Electrophilic Aromatic Substitution on the Phenoxy Moiety

The phenoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution (EAS). However, its reactivity is modulated by the electron-withdrawing nature of the attached 2-chloropyridyl ring system. This deactivating effect makes EAS reactions on the phenoxy ring more challenging compared to anisole (B1667542) or phenol (B47542) itself.

Nonetheless, under sufficiently forcing conditions, reactions such as nitration or halogenation can be expected to occur. Nitration, for example, would likely proceed with a mixture of nitric and sulfuric acids. The substitution would be directed to the positions ortho and para to the ether linkage. Due to steric hindrance from the bulky pyridyl substituent, substitution at the para-position of the phenoxy ring is generally favored. For instance, nitration of 2-chloro-5-phenoxypyridine would be expected to yield primarily 2-chloro-5-(4-nitrophenoxy)pyridine. chemicalbook.comgoogle.comresearchgate.net

Functionalization via Directed Metalation (e.g., Lithiation)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directed metalation group (DMG) to chelate an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The ether oxygen of the phenoxy group can act as a DMG, directing lithiation to the ortho positions of the phenoxy ring. baranlab.org

In the case of 2-chloro-5-phenoxypyridine, treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) could potentially lead to deprotonation at the C-6 position of the pyridine ring, as the chloro and ring nitrogen atoms can direct lithiation. nih.govnih.govresearchgate.net However, the ether oxygen of the phenoxy group can also direct lithiation to the positions ortho to the C-O bond on the phenoxy ring. The ultimate regioselectivity depends on a delicate balance of factors, including the base used, temperature, and steric effects. unblog.frmdpi.com Trapping the resulting aryllithium intermediate with an electrophile allows for the introduction of a wide range of substituents at a specific position.

Ether Cleavage Reactions

The diaryl ether linkage in 2-chloro-5-phenoxy-pyridine, while generally stable, can be cleaved under forcing conditions, typically involving strong acids. This reaction proceeds by protonation of the ether oxygen, which enhances the leaving group ability of one of the aryl groups. The subsequent cleavage of the carbon-oxygen bond can occur via different mechanisms depending on the specific conditions and the electronic nature of the aryl rings.

For this compound, acid-catalyzed cleavage is expected to yield 2-chloro-5-hydroxypyridine (B185701) and phenol or their derivatives. The cleavage can theoretically occur at either the pyridine-oxygen bond or the phenyl-oxygen bond. Due to the electron-deficient nature of the 2-chloropyridine ring, nucleophilic attack at the C-5 position is generally more facile than at the phenyl ring. Therefore, the reaction likely proceeds through a mechanism akin to nucleophilic aromatic substitution (SNAr) on the protonated pyridine ring. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically required, often at elevated temperatures. Another reagent used for cleaving aryl ethers is pyridinium (B92312) hydrochloride, which can serve as both an acid catalyst and a source of nucleophilic chloride ions at high temperatures.

While specific studies detailing the ether cleavage of this compound are not prevalent in the literature, the expected reaction and general conditions can be inferred from established methodologies for diaryl ether cleavage.

Table 1: Illustrative Conditions for Diaryl Ether Cleavage

Reagent Solvent Temperature Typical Products
48% HBr Acetic Acid Reflux Phenol and Brominated Aromatic
Pyridinium hydrochloride None (melt) 180-220 °C Phenol and Chlorinated Aromatic

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for reactions such as N-oxidation and quaternization, which modify the electronic properties and reactivity of the entire molecule.

The pyridine nitrogen in this compound can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a catalyst. The N-oxide group significantly alters the electronic character of the pyridine ring; it is a strong electron-donating group through resonance but electron-withdrawing through induction. This modification can influence the regioselectivity of subsequent reactions on the pyridine ring.

The N-oxidation of the closely related 2-chloropyridine is well-documented and proceeds in high yield. dcu.iechemicalbook.com It is expected that this compound would behave similarly. The reaction involves the electrophilic attack of the oxidant on the pyridine nitrogen.

Table 2: N-Oxidation of 2-Chloropyridine with Hydrogen Peroxide

Catalyst Oxidant Solvent Temperature (°C) Yield (%) Reference
TS-1 molecular sieve 30% H₂O₂ Water 70-80 98.9 chemicalbook.com

As a nucleophile, the pyridine nitrogen can react with electrophiles, such as alkyl halides, in a process known as quaternization. This reaction results in the formation of a positively charged quaternary pyridinium salt. For instance, the reaction of this compound with methyl iodide would yield N-methyl-2-chloro-5-phenoxypyridinium iodide. This transformation is a classic SN2 reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Quaternization alters the solubility of the molecule, typically making it more soluble in polar solvents, and further increases the electron-deficient nature of the pyridine ring, which can activate it for subsequent nucleophilic substitution reactions.

Table 3: General Conditions for Pyridine Quaternization

Alkylating Agent Solvent Temperature Product Type
Methyl iodide Acetonitrile or DMF Room Temp to 80 °C N-Methylpyridinium iodide
Benzyl bromide Acetone Reflux N-Benzylpyridinium bromide

Chemo- and Regioselective Transformations

The presence of multiple distinct reactive sites in this compound—the C-Cl bond, the ether linkage, and several C-H bonds on both aromatic rings—makes selective functionalization a key challenge and opportunity in its synthetic application.

Achieving regioselectivity in the functionalization of this compound relies on exploiting the subtle differences in reactivity between its various C-H and C-Cl bonds. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgharvard.eduwikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

In this compound, several atoms could potentially act as DMGs:

The Pyridine Nitrogen: The nitrogen atom can direct lithiation to the C-6 position. However, direct lithiation of 2-chloropyridine itself can be complicated, sometimes leading to C-6 lithiation with specific superbases. nih.gov

The Ether Oxygen: The oxygen of the phenoxy group can direct lithiation to the C-4 position of the pyridine ring and to the ortho positions of the phenyl ring. The relative acidity of these protons would determine the site of metalation.

The Chloro Group: The chloro substituent can also direct metalation to the C-3 position, although it is generally a weaker directing group than nitrogen or oxygen.

By carefully choosing the lithiating agent (e.g., n-BuLi, s-BuLi, or LDA) and reaction conditions, it may be possible to selectively deprotonate and functionalize a specific position on either the pyridine or the phenoxy ring, allowing for the introduction of a wide range of electrophiles.

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent an efficient approach to building molecular complexity. While specific cascade reactions originating from this compound are not extensively reported, its structure lends itself to such possibilities.

For example, a functionalized derivative of this compound could be designed to undergo an intramolecular palladium-catalyzed cascade reaction. If a suitable group were introduced, for instance at the C-4 position via DoM, a subsequent intramolecular Heck reaction or Suzuki coupling could lead to the formation of complex heterocyclic systems. The chloro-substituent at the C-2 position is particularly well-suited for participating in various cross-coupling reactions, which could serve as the initiating or terminating step in a cascade sequence. The development of such reactions would provide rapid access to novel and structurally diverse compounds from this versatile building block.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of 2-Chloro-5-phenoxy-pyridine. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete assignment of all proton and carbon signals can be achieved.

The predicted ¹H NMR spectrum of this compound would feature signals corresponding to the seven protons on its two aromatic rings.

Pyridine (B92270) Ring Protons: The three protons on the pyridine ring (H-3, H-4, and H-6) are expected to appear in distinct regions. Based on data for 2-chloro-5-methylpyridine (B98176), H-6, adjacent to the nitrogen, would be the most downfield of the pyridine protons. H-4 would likely appear as a doublet of doublets due to coupling with both H-3 and H-6. H-3 would be the most upfield of the pyridine protons. chemicalbook.comspectrabase.com

Phenoxy Ring Protons: The five protons of the phenoxy group would exhibit a pattern typical for a monosubstituted benzene (B151609) ring, with the ortho-protons (H-2'/H-6') appearing furthest downfield, followed by the para-proton (H-4'), and the meta-protons (H-3'/H-5').

The predicted ¹³C NMR spectrum would show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Pyridine Ring Carbons: The carbon atom C-2, bonded to the electronegative chlorine, is expected to be significantly downfield. chemicalbook.com The C-5 carbon, attached to the phenoxy group's oxygen, would also be shifted downfield.

Phenoxy Ring Carbons: The ipso-carbon (C-1'), directly bonded to the ether oxygen, would be the most downfield of the phenoxy ring carbons. The other carbons would appear in typical aromatic regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H δ (ppm)Predicted MultiplicityPredicted ¹³C δ (ppm)
2--~152-155
3~7.3-7.4d~123-125
4~7.8-7.9dd~140-142
5--~150-153
6~8.2-8.3d~148-150
1'--~155-158
2', 6'~7.1-7.2d~118-120
3', 5'~7.4-7.5t~129-131
4'~7.2-7.3t~123-125

To unambiguously assign these predicted signals, a suite of 2D NMR experiments would be employed. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key correlations would be expected between H-3 and H-4 on the pyridine ring, and within the phenoxy ring between H-2'/H-3' and H-3'/H-4'. The absence of a correlation to H-6 from other pyridine protons would confirm its isolated position relative to the other ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments from the ¹H NMR and COSY spectra to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the two aromatic rings. A critical HMBC correlation would be observed between the protons on the phenoxy ring (specifically H-2'/H-6') and the C-5 carbon of the pyridine ring, providing definitive evidence of the C-O-C ether linkage. Other key correlations would include those from H-6 to C-5 and C-4, and from H-3 to C-2 and C-5.

The molecule possesses conformational flexibility due to rotation around the C-O bonds of the ether linkage. The preferred conformation in solution is likely one that minimizes steric hindrance between the two aromatic rings, resulting in a non-planar, twisted or "propeller" geometry. chinesechemsoc.org While specific experimental data is not available, this conformational preference could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space correlations between protons that are close to each other. Additionally, variable-temperature NMR studies could provide insight into the energy barriers for rotation around the C-O bonds.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the high-accuracy mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₈ClNO), the expected exact mass of the molecular ion [M]⁺• would be precisely measured, confirming its composition.

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions that provides structural information. Aromatic compounds typically show a prominent molecular ion peak due to their stability. libretexts.orgyoutube.com The fragmentation of this compound is expected to proceed through several key pathways based on the fragmentation of 2-chloropyridines and aryl ethers. jcsp.org.pkcore.ac.uknist.gov

Plausible Fragmentation Pathways:

Loss of Chlorine: A common fragmentation for chloro-aromatics is the loss of a chlorine radical (Cl•) from the molecular ion, which would result in a fragment ion at m/z 170.

Ether Bond Cleavage: Cleavage of the C-O ether bonds is a major pathway for aryl ethers. This can occur in two ways:

Loss of a phenoxy radical (C₆H₅O•) to yield a 2-chloropyridinyl cation at m/z 112.

Loss of a 2-chloropyridinyl radical (C₅H₃ClN•) to yield a phenoxy cation at m/z 93.

Pyridine Ring Fragmentation: The resulting chloropyridinyl fragments can undergo further fragmentation, such as the characteristic loss of hydrogen cyanide (HCN) from the pyridine ring. nist.gov For instance, the m/z 78 fragment (from loss of Cl) could lose HCN to produce a fragment at m/z 51.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonProposed Neutral Loss
205/207[C₁₁H₈ClNO]⁺• (Molecular Ion)-
170[C₁₁H₈NO]⁺Cl•
112/114[C₅H₃ClN]⁺•C₆H₅O•
93[C₆H₅O]⁺C₅H₃ClN•
78[C₅H₄N]⁺Cl•, C₆H₅O•
77[C₆H₅]⁺C₅H₄ClNO•
51[C₄H₃]⁺Cl•, C₆H₅O•, HCN

Note: The presence of chlorine will result in characteristic M+2 isotope peaks with an intensity ratio of approximately 3:1 for ions containing a single chlorine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational spectrum can be interpreted by considering the characteristic frequencies of the pyridine ring, the phenyl ring, the C-O-C ether linkage, and the C-Cl bond. cdnsciencepub.comnih.govresearchgate.net

Aromatic C-H Stretching: Vibrations for the C-H bonds on both aromatic rings are expected in the region of 3030-3100 cm⁻¹.

Aromatic Ring Stretching (C=C and C=N): A series of characteristic bands for the pyridine and benzene rings would appear in the 1400-1600 cm⁻¹ region.

Asymmetric C-O-C Stretching: A strong, characteristic band for the aryl ether linkage is predicted to be prominent in the IR spectrum, typically around 1220-1260 cm⁻¹.

Symmetric C-O-C Stretching: This mode would likely appear in the 1000-1080 cm⁻¹ range.

C-Cl Stretching: The stretching vibration for the C-Cl bond on the pyridine ring is expected in the 1000-1100 cm⁻¹ region.

Out-of-Plane (OOP) C-H Bending: Strong bands in the 700-900 cm⁻¹ region are diagnostic of the substitution patterns on the aromatic rings. A band around 800-840 cm⁻¹ would be expected for the 2,5-disubstituted pyridine ring, while bands around 730-770 cm⁻¹ and 680-720 cm⁻¹ would be characteristic of the monosubstituted phenoxy group.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3030 - 3100MediumStrong
Aromatic C=C/C=N Ring Stretch1400 - 1600Medium-StrongMedium-Strong
Asymmetric C-O-C Stretch1220 - 1260StrongWeak
C-Cl Stretch1000 - 1100Medium-StrongMedium
C-H Out-of-Plane Bend (Pyridine)800 - 840StrongWeak
C-H Out-of-Plane Bend (Phenoxy)730 - 770 / 680 - 720StrongWeak

X-ray Crystallography and Solid-State Structural Analysis

Information not available.

Molecular Conformation and Intermolecular Interactions (e.g., C-H···N hydrogen bonds)

Information not available.

Crystal Packing and Supramolecular Assembly

Information not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model the behavior of 2-Chloro-5-phenoxy-pyridine. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular properties. Ab initio methods, such as Hartree-Fock (HF) followed by post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher accuracy at a greater computational expense.

These calculations begin by optimizing the molecule's geometry to find its lowest energy conformation. This involves determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the pyridine (B92270) ring, the chlorine substituent, and the phenoxy group.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

A primary output of quantum chemical calculations is the description of the molecule's electronic structure, particularly its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO would likely be localized on the electron-rich phenoxy ring and the pyridine nitrogen, while the LUMO would be expected to have significant contributions from the pyridine ring, particularly the carbon atom bonded to the electron-withdrawing chlorine atom.

Hypothetical Data Table for HOMO-LUMO Analysis

ParameterHypothetical Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)5.3Energy difference (LUMO - HOMO); indicates chemical reactivity and stability.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, such regions would be expected around the pyridine nitrogen atom and the oxygen atom of the phenoxy group due to the presence of lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential would likely be found on the hydrogen atoms and potentially on the carbon atom attached to the chlorine.

Green/Yellow Regions: Represent neutral or weakly polarized areas.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformations, such as nucleophilic aromatic substitution where the chlorine atom is displaced.

Transition State Characterization for Key Transformations

A transition state (TS) is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. Locating and characterizing the TS is crucial for understanding a reaction's mechanism and determining its rate.

Computational methods are used to search the potential energy surface for these TS structures. A genuine transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of a new bond with a nucleophile). The geometric parameters (bond lengths and angles) of the TS provide a snapshot of the molecule as it transforms from reactant to product.

Energy Profile Determination for Reaction Pathways

Once the structures of the reactants, products, intermediates, and transition states are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile plots the potential energy of the system against the reaction coordinate.

Prediction and Correlation of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic features.

Vibrational Spectroscopy (IR, Raman): Frequency calculations can predict the vibrational modes of the molecule. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of observed peaks to specific molecular motions (e.g., C-Cl stretching, pyridine ring breathing, C-O-C ether stretching).

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted values are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the ultraviolet-visible range. This allows for the interpretation of the experimental UV-Vis spectrum, assigning absorption bands to specific electronic excitations (e.g., π → π* transitions within the aromatic rings).

Hypothetical Data Table for Predicted Spectroscopic Data

SpectroscopyParameterPredicted Value
IRC-Cl Stretch~750 cm⁻¹
IRC-O-C Stretch~1240 cm⁻¹
¹³C NMRC-Cl Carbon~150 ppm
¹H NMRPyridine H (ortho to Cl)~8.1 ppm
UV-Visλ_max~275 nm

Computational NMR Chemical Shift and Vibrational Spectra Simulation

Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational spectra of molecules like this compound. researchgate.netnih.gov The accuracy of these predictions is crucial for the correct identification and structural elucidation of small molecules, especially in complex samples. nih.gov

The simulation of NMR spectra involves calculating the magnetic shielding tensors of the nuclei within the molecule. These calculations are sensitive to the chosen theoretical level (functional and basis set) and the treatment of the molecular environment. nih.govresearchgate.net For instance, the predicted ¹³C and ¹H NMR chemical shifts can be compared with experimental data to confirm the molecular structure. The level of accuracy required for confident metabolite identification has been investigated, showing that errors in predicted ¹H and ¹³C chemical shifts need to be below certain thresholds for reliable results. nih.gov

Similarly, the simulation of vibrational spectra (infrared and Raman) involves the calculation of the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net The analysis of these spectra helps in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the C-Cl, C-O-C, and aromatic ring vibrations.

Vibrational ModeCalculated Frequency (cm⁻¹)
Aromatic C-H stretch3100-3000
C-O-C asymmetric stretch1260-1200
C-O-C symmetric stretch1150-1085
C-Cl stretch850-550
Aromatic ring breathing1000-900
Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C2 (Pyridine)148-152-
C3 (Pyridine)120-1257.2-7.4
C4 (Pyridine)138-1427.8-8.0
C5 (Pyridine)145-150-
C6 (Pyridine)110-1158.1-8.3
C1' (Phenoxy)155-160-
C2'/C6' (Phenoxy)118-1227.0-7.2
C3'/C5' (Phenoxy)128-1327.3-7.5
C4' (Phenoxy)123-1277.1-7.3

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore the potential energy surface and dynamic behavior of the molecule.

Investigation of Preferred Solution-Phase Conformations

The relative orientation of the phenoxy group with respect to the pyridine ring is a central aspect of the conformational landscape of this compound. The rotational barriers around the C-O bond can be calculated using quantum chemical methods to identify the most stable conformers. The preferred conformation in the solution phase can be influenced by intermolecular interactions with solvent molecules. beilstein-journals.org Computational studies can predict these preferred conformations by optimizing the molecular geometry in the presence of a solvent model. beilstein-journals.org These analyses often reveal that molecules adopt specific conformations to minimize steric hindrance and maximize favorable electronic interactions. beilstein-journals.org

Solvent Effects on Reactivity and Structure

The solvent environment can significantly impact the structure, stability, and reactivity of this compound. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. researchgate.net

Implicit solvent models are computationally less expensive and can provide good estimates of how the solvent polarity affects the molecular properties. researchgate.net Explicit solvent models, often used in molecular dynamics simulations, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. These simulations can reveal how the solvent shell is structured around the solute and how this influences conformational preferences and the accessibility of reactive sites. The choice of solvent can alter the relative energies of different conformers and transition states, thereby influencing reaction rates and pathways.

Synthesis and Chemical Properties of Derivatives and Analogues

Systematic Modification at the C-2 Position

The chlorine atom at the C-2 position of the pyridine (B92270) ring is a versatile handle for synthetic transformations, primarily acting as a leaving group in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide array of carbon-based and heteroatom-containing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-2 position, displacing the chloro group. These methods offer broad substrate scope and functional group tolerance. Key examples of such reactions applicable to 2-chloro-5-phenoxypyridine include the Suzuki, Sonogashira, Negishi, and Stille couplings.

Suzuki Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures or introducing alkyl and alkenyl groups.

Sonogashira Coupling: To introduce alkynyl substituents at the C-2 position, the Sonogashira coupling is employed. patsnap.com This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. google.comgoogle.comyoutube.com

Negishi Coupling: The Negishi coupling uses an organozinc reagent to transfer a carbon-based group to the pyridine ring. researchgate.netpressbooks.publibretexts.org This method is known for its high reactivity and functional group tolerance, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. researchgate.net

Stille Coupling: This reaction involves the coupling of the chloro-pyridine with an organostannane (organotin) reagent. youtube.comguidechem.comgordon.eduorganic-chemistry.org While effective, the toxicity of the tin reagents is a significant drawback. guidechem.comgordon.edu

Coupling ReactionCarbon-Based ReagentResulting C-2 SubstituentKey Catalysts
Suzuki CouplingR-B(OH)₂ or R-B(OR')₂Aryl, Alkenyl, AlkylPd(0) catalyst, Base
Sonogashira CouplingR-C≡CHAlkynylPd(0) catalyst, Cu(I) co-catalyst
Negishi CouplingR-Zn-XAlkyl, Alkenyl, Aryl, AlkynylPd(0) or Ni(0) catalyst
Stille CouplingR-Sn(Alkyl)₃Alkyl, Alkenyl, Aryl, AlkynylPd(0) catalyst

The electrophilic nature of the C-2 carbon in 2-chloropyridines makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride by various heteroatom nucleophiles, providing access to a range of important analogues.

Nitrogen-Containing Analogues (C-2 Amino): The reaction of 2-chloro-5-phenoxypyridine with ammonia (B1221849) or primary/secondary amines leads to the formation of 2-amino-5-phenoxypyridine derivatives. These reactions are typically performed at elevated temperatures, sometimes in the presence of a catalyst.

Sulfur-Containing Analogues (C-2 Thio): Thioether or mercapto analogues can be synthesized by reacting the chloro precursor with thiols or a source of hydrosulfide (B80085) anion, such as sodium hydrosulfide. For example, treatment with an alkali metal polysulfide can yield the corresponding 2-mercaptopyridine. byjus.com

Oxygen-Containing Analogues (C-2 Hydroxy/Alkoxy): The chloro group can be displaced by hydroxide (B78521) or alkoxide nucleophiles to yield 2-hydroxy-5-phenoxypyridine or 2-alkoxy-5-phenoxypyridine, respectively. The synthesis of the 2-hydroxy derivative, which exists in tautomeric equilibrium with the corresponding 2-pyridone, often requires forcing conditions, such as reaction with concentrated potassium hydroxide in the presence of a tertiary alcohol. researchgate.net

Heteroatom NucleophileReagent ExampleResulting C-2 Functional GroupReaction Type
NitrogenAmmonia (NH₃), Amines (RNH₂, R₂NH)-NH₂, -NHR, -NR₂Nucleophilic Aromatic Substitution
SulfurSodium Hydrosulfide (NaSH), Thiols (RSH)-SH, -SRNucleophilic Aromatic Substitution
OxygenSodium Hydroxide (NaOH), Alkoxides (RONa)-OH, -ORNucleophilic Aromatic Substitution

Functionalization of the Phenoxy Moiety

The phenoxy group offers another site for structural modification, either through reactions on the phenyl ring itself or by replacing the entire phenoxy group with a substituted analogue.

The phenoxy group is an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). This allows for the introduction of various substituents onto the phenyl ring. Typical EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced, primarily at the ortho and para positions of the phenoxy ring.

Halogenation: Reactions with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can install halogen atoms at the ortho and para positions.

Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups, respectively, although they can sometimes be complicated by side reactions.

Conversely, if the phenoxy ring is substituted with strong electron-withdrawing groups, it can become susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a suitable leaving group (like a halide) from the ring. guidechem.comgordon.edu

A versatile strategy to create analogues involves replacing the entire phenoxy group with a substituted aryloxy moiety. This is typically achieved through a multi-step process.

Synthesis of 2-Chloro-5-hydroxypyridine (B185701): The key intermediate, 2-chloro-5-hydroxypyridine, must first be synthesized. This can be accomplished through various routes, such as starting from 2-amino-5-bromopyridine (B118841), which undergoes diazotization to give 5-bromo-2-chloropyridine. Subsequent lithiation, boronation, and oxidation yield the desired hydroxypyridine. nih.gov

Williamson Ether Synthesis: The resulting 2-chloro-5-hydroxypyridine can then be coupled with a variety of substituted aryl or alkyl halides under basic conditions. google.comchemicalbook.comlibretexts.org The phenol (B47542) is first deprotonated with a base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide, which then acts as a nucleophile to displace the halide, forming the new ether linkage. This approach allows for the systematic introduction of diverse electronically and sterically varied aryloxy groups at the C-5 position.

Pyridine Ring Functionalization at C-3, C-4, C-6

Modifying the remaining C-H bonds on the pyridine ring (at positions C-3, C-4, and C-6) presents a greater challenge due to the inherent reactivity patterns of the pyridine nucleus. However, modern synthetic methods, particularly those involving directed metalation, have provided pathways to these derivatives.

Functionalization at C-3: The C-3 position is adjacent to the C-2 chloro group. The chloro group can act as a directing group in a process called directed ortho metalation (DoM). libretexts.org Using a strong lithium amide base like lithium diisopropylamide (LDA), the proton at C-3 can be selectively abstracted. The resulting organolithium species can then be trapped with various electrophiles (e.g., aldehydes, carbon dioxide, iodine) to introduce a functional group specifically at the C-3 position.

Functionalization at C-4: Accessing the C-4 position of a 2,5-disubstituted pyridine is challenging. One reported strategy for related systems involves the lithiation of a 2-chloro-5-bromopyridine intermediate with LDA, which has been shown to selectively occur at the C-4 position. This regioselectivity is driven by a combination of electronic and steric factors. The resulting C-4 lithiated species can then react with an electrophile.

Functionalization at C-6: The C-6 position is adjacent to the ring nitrogen. While lithiation of 2-chloropyridine (B119429) with LDA typically occurs at C-3, the use of specific superbases, such as a combination of n-butyllithium and lithium 2-(dimethylamino)ethoxide (LiDMAE), has been shown to promote an unusual and highly regioselective lithiation at the C-6 position. This provides a unique route to 2-chloro-6-substituted pyridine derivatives, which can be subsequently elaborated.

Regioselective Introduction of Additional Substituents

The introduction of additional functional groups onto the 2-chloro-5-phenoxypyridine scaffold is crucial for creating analogues with diverse properties. The regioselectivity of these reactions is governed by the electronic and steric influences of the existing chloro and phenoxy substituents. Directed ortho-metalation (DoM) stands out as a primary strategy for the regioselective functionalization of pyridines. nih.govrdd.edu.iq This technique involves the deprotonation of an aromatic C-H bond adjacent to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. nih.govresearchgate.net

In the context of 2-chloro-5-phenoxypyridine, several positions are available for deprotonation (C-3, C-4, and C-6). The regiochemical outcome of lithiation is determined by the interplay of several factors:

Directing Effect of the Phenoxy Group: The oxygen atom of the phenoxy group can act as a Lewis basic site, coordinating to the lithium reagent and directing deprotonation to an adjacent position. However, being at the C-5 position, it is too remote to effectively direct metalation to the C-6 position in a typical DoM fashion.

Activating Effect of the Chloro Group: The electron-withdrawing inductive effect of the chlorine atom at C-2 acidifies the adjacent C-3 proton, making it a potential site for deprotonation.

The Pyridine Nitrogen: The nitrogen atom itself is the most powerful directing group in the pyridine ring, strongly favoring deprotonation at the C-2 and C-6 positions. Since C-2 is already substituted, this directs attention to C-6. However, the C-4 position is also known to be susceptible to lithiation in certain 2,5-disubstituted pyridines.

Studies on analogous systems, such as 2-chloro-5-bromopyridine, have shown that lithiation using lithium diisopropylamide (LDA) can occur selectively at the C-4 position. This suggests that for 2-chloro-5-phenoxypyridine, the C-4 position is a likely site for regioselective functionalization via metalation. The reaction proceeds by deprotonation at the C-4 position, which is activated by the cumulative electron-withdrawing effects of the C-2 chloro group and the pyridine nitrogen. The resulting lithium intermediate can then be trapped by a variety of electrophiles to introduce new substituents.

Table 1: Potential Regioselective Functionalization of 2-Chloro-5-phenoxypyridine via Lithiation

Position Reagent Electrophile (E+) Product Rationale
C-4 LDA or LiTMP I₂, DMF, TMSCl, etc. 2-Chloro-4-E-5-phenoxypyridine Favored site due to electronic activation and analogy with similar 2,5-disubstituted pyridines.
C-3 n-BuLi/TMEDA I₂, DMF, TMSCl, etc. 2-Chloro-3-E-5-phenoxypyridine Possible due to acidification by the adjacent C-2 chloro group.
C-6 n-BuLi/TMEDA I₂, DMF, TMSCl, etc. 2-Chloro-6-E-5-phenoxypyridine Less likely due to steric hindrance from the phenoxy group and potential for competing reactions at other sites.

This table presents predicted outcomes based on established principles of pyridine chemistry.

Structure-Property Relationships (Non-Biological Context)

Influence of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity of 2-chloro-5-phenoxypyridine is primarily centered around the C-2 chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr). The rate and selectivity of these reactions are highly dependent on the electronic properties of additional substituents on both the pyridine and the phenoxy rings.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electronegative chlorine atom at C-2 further enhances this effect. SNAr reactions on this scaffold are significantly accelerated by the presence of electron-withdrawing groups (EWGs) on the ring system, as they help to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. nih.govresearchgate.netmasterorganicchemistry.com Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate by destabilizing this intermediate.

Substituents on the Pyridine Ring: An EWG (e.g., -NO₂, -CN) placed at the C-3 or C-4 position would significantly increase the rate of nucleophilic substitution at C-2.

Substituents on the Phenoxy Ring: The electronic nature of the phenoxy group can be modulated by substituents on the phenyl ring.

An EWG (e.g., -NO₂ in the para-position of the phenyl ring) increases the inductive electron-withdrawing effect of the phenoxy group, making the pyridine ring more electrophilic and thus more reactive towards nucleophiles. nih.gov

Steric effects can also play a role, particularly with bulky substituents near the reaction center, which can hinder the approach of the nucleophile. nih.gov

Table 2: Predicted Influence of Substituents on the Rate of SNAr at the C-2 Position

Parent Compound Substituent (R) Position of R Electronic Effect of R Predicted Relative Rate of SNAr
2-Chloro-5-phenoxypyridine H - Reference 1
2-Chloro-5-(4-nitrophenoxy)pyridine -NO₂ para on phenoxy ring Strong EWG >> 1
2-Chloro-5-(4-methoxyphenoxy)pyridine -OCH₃ para on phenoxy ring EDG < 1
2-Chloro-4-nitro-5-phenoxypyridine -NO₂ C-4 on pyridine ring Strong EWG >>> 1
2-Chloro-4-methyl-5-phenoxypyridine -CH₃ C-4 on pyridine ring Weak EDG < 1

This table illustrates the expected trends in reactivity based on the electronic effects of substituents.

Impact on Spectroscopic Signatures

The introduction of substituents to the 2-chloro-5-phenoxypyridine framework induces predictable changes in its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the nuclei are sensitive to the local electronic environment.

¹H NMR: Protons on the pyridine and phenoxy rings will experience shifts depending on the electronic nature of the substituent. An EWG will cause a downfield shift (deshielding) of nearby protons, while an EDG will cause an upfield shift (shielding). For example, a nitro group on the phenoxy ring would shift the signals for the pyridine protons to a higher ppm value.

¹³C NMR: The effect on carbon chemical shifts is also significant. Carbons directly attached to or in conjugation with an EWG are deshielded (downfield shift). The chemical shift of the C-2 carbon, being attached to chlorine, is particularly sensitive to changes in the electronic density of the ring.

Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the vibrational frequencies of functional groups.

C-Cl Stretch: The C-Cl stretching vibration is typically found in the fingerprint region. Its exact frequency can be influenced by the electronic environment of the pyridine ring.

C-O-C (Aryl Ether) Stretch: The asymmetric C-O-C stretching of the diaryl ether linkage usually appears around 1200-1250 cm⁻¹. Substituents on either aromatic ring that alter the bond strength will cause this peak to shift.

Aromatic C=C and C=N Stretches: These vibrations, typically seen in the 1400-1600 cm⁻¹ region, are characteristic of the aromatic rings. Their positions and intensities can be modulated by the nature and position of substituents. okstate.edu

Table 3: Predicted Spectroscopic Changes in 2-Chloro-5-(4-R-phenoxy)pyridine Derivatives

Substituent (R) Effect on ¹H NMR (Pyridine Protons) Effect on ¹³C NMR (C-2) Effect on IR ν(C-O-C)
-H Reference Reference Reference
-NO₂ Downfield shift (deshielding) Downfield shift Shift to higher frequency
-OCH₃ Upfield shift (shielding) Upfield shift Shift to lower frequency

This table summarizes the expected trends in spectroscopic data upon substitution on the phenoxy ring.

Modulation of Acid-Base Properties

The basicity of 2-chloro-5-phenoxypyridine is determined by the availability of the lone pair of electrons on the pyridine nitrogen atom for protonation. This property is quantified by the pKₐ of its conjugate acid. The basicity of pyridine (pKₐ ≈ 5.2) is significantly altered by substituents. scribd.com

Electron-Withdrawing Groups (EWGs): EWGs decrease the electron density on the nitrogen atom, making the lone pair less available to accept a proton. This results in a weaker base and a lower pKₐ value. scribd.comresearchgate.net The 2-chloro group acts as an EWG through its strong inductive effect (-I), significantly reducing the basicity compared to unsubstituted pyridine.

Electron-Donating Groups (EDGs): EDGs increase the electron density on the nitrogen, making it a stronger base with a higher pKₐ value. scribd.comresearchgate.net

The 5-phenoxy group exerts a net electron-withdrawing effect on the pyridine nitrogen. Although it can donate electrons via resonance (+R), its primary influence at the meta-position (C-5) relative to the nitrogen is its inductive (-I) effect, which reduces basicity.

The acid-base properties can be further fine-tuned by introducing additional substituents:

An EWG (e.g., -CN, -NO₂) on either the pyridine or the phenoxy ring will further decrease the electron density at the nitrogen, leading to a lower pKₐ .

An EDG (e.g., -CH₃, -OCH₃) on either ring will increase the electron density at the nitrogen, resulting in a higher pKₐ relative to the parent compound.

Table 4: Predicted pKₐ Trends for Substituted 2-Chloro-5-phenoxypyridine Derivatives

Compound Key Substituent(s) Electronic Effect Predicted pKₐ
Pyridine - Reference ~5.2
2-Chloropyridine 2-Cl EWG (-I) ~0.7
2-Chloro-5-phenoxypyridine 2-Cl, 5-OPh EWG (-I) < 0.7
2-Chloro-5-(4-nitrophenoxy)pyridine 2-Cl, 5-OPh-NO₂ Stronger EWG << 0.7
2-Chloro-5-(4-methoxypyridine) 2-Cl, 5-OPh-OCH₃ Weaker net EWG Slightly > than parent

This table provides an estimation of pKₐ values based on the electronic effects of substituents.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, functionalized pyridines are considered essential building blocks for creating a wide array of more complex molecules. mdpi.comresearchgate.net The utility of 2-Chloro-5-phenoxy-pyridine in this role stems from the distinct reactivity of its constituent parts. The pyridine (B92270) ring itself is a key structural motif in many biologically active compounds. nbinno.com The chlorine atom at the 2-position acts as a competent leaving group, making it susceptible to nucleophilic substitution and a key site for transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov Simultaneously, the phenoxy group at the 5-position influences the electronic properties of the pyridine ring and offers an additional site for chemical modification. This dual functionality allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures. nbinno.com

The table below summarizes potential synthetic transformations involving this compound, based on the known reactivity of similar substituted pyridines.

Reaction TypeReagent/CatalystPotential Product Class
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols2-Amino/Alkoxy/Thio-5-phenoxypyridines
Suzuki CouplingBoronic Acids / Pd catalyst2-Aryl-5-phenoxypyridines
Buchwald-Hartwig AminationAmines / Pd catalyst2-Amino-5-phenoxypyridines
Sonogashira CouplingTerminal Alkynes / Pd, Cu catalysts2-Alkynyl-5-phenoxypyridines

The synthesis of complex and fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in a vast number of functional molecules. amazonaws.com Halogenated pyridines, such as 2-chloropyridine (B119429) derivatives, are frequently employed as starting materials for constructing these elaborate structures. nih.gov The reactivity of the C-Cl bond in this compound allows for its use as a precursor in cyclization reactions. For instance, the chlorine atom can be displaced by a dinucleophile or a nucleophile containing another reactive group, which then participates in an intramolecular reaction to form a new ring fused to the pyridine core. researchgate.net This strategy provides a pathway to novel bicyclic and polycyclic heteroaromatic systems that are otherwise difficult to access.

Substituted 2-chloropyridines are critical intermediates in the agrochemical industry. gugupharm.com Specifically, compounds like 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-chloromethylpyridine serve as key precursors for the synthesis of several neonicotinoid insecticides, including imidacloprid (B1192907) and acetamiprid. epo.orggoogle.comgoogle.comengebiotech.com The manufacturing process for these pesticides often involves the reaction of the 2-chloro-5-substituted pyridine core with various nucleophiles to build the final active ingredient. scispace.com Given the established importance of the 2-chloropyridine moiety in this class of agrochemicals, this compound represents a potential intermediate for the development of new crop protection agents. nbinno.com Its phenoxy group could be used to modulate the biological activity and physical properties of the resulting pesticide.

The production of fine chemicals involves the synthesis of complex, pure substances in limited quantities for specialized applications, including pharmaceuticals, biotechnical products, and electronic materials. mdpi.com Versatile intermediates with multiple functional groups are highly valued in this sector. rsc.org this compound, with its reactive chlorine atom and stable phenoxy group, fits the profile of a useful component in multi-step syntheses. innospk.com Its derivatives could find applications as precursors to active pharmaceutical ingredients (APIs), where the pyridine ring is a common feature. nbinno.com The compound's structure allows for precise modifications, which is a critical aspect of fine chemical manufacturing where high purity and specific molecular architectures are paramount. nbinno.com

Ligand Design in Transition Metal Catalysis

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and transition metal catalysis due to the ability of the nitrogen lone pair to coordinate to metal centers. acs.orgresearchgate.net The electronic and steric properties of the pyridine ring can be fine-tuned by substituents, which in turn influences the stability and reactivity of the resulting metal complex. rsc.org In this compound, the electron-withdrawing nature of the chlorine atom at the 2-position and the phenoxy group at the 5-position would decrease the Lewis basicity of the pyridine nitrogen compared to unsubstituted pyridine. This modulation of electronic properties can be advantageous in certain catalytic cycles.

This compound can serve as a monodentate ligand itself or as a scaffold for more complex polydentate ligands. For example, the phenoxy ring could be functionalized with additional donor groups (e.g., phosphines, amines, or other heterocycles) to create bidentate or tridentate ligands. Such ligands are crucial for controlling the reactivity and selectivity of transition metal catalysts used in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. nih.gov The specific steric and electronic environment created by a this compound-based ligand could offer unique advantages in terms of catalytic activity and product selectivity.

Asymmetric catalysis, which relies on chiral ligands to induce enantioselectivity, is a powerful tool for synthesizing single-enantiomer pharmaceuticals and other biologically active molecules. While this compound is achiral, it can be used as a platform for the synthesis of chiral ligands. nih.gov Strategies to achieve this could include:

Introduction of a Chiral Center: A chiral substituent could be introduced on the phenoxy group.

Creation of Planar Chirality: Further substitution on the pyridine or phenoxy ring could lead to restricted rotation and the generation of atropisomers, which possess axial chirality.

The development of such chiral ligands derived from this compound could open new avenues in asymmetric catalysis, potentially enabling novel and highly selective chemical transformations.

Applications in Materials Science (Non-Biological)

Based on available scientific literature, direct applications of this compound in the specific areas of polymer synthesis, organic electronic materials, and photophysical material development are not extensively documented. The following sections address the applicability of this compound in these fields based on current research.

Monomer for Polymer Synthesis

There is currently no significant evidence in published literature to suggest that this compound is used as a monomer for polymer synthesis. While pyridine-containing polymers are an active area of research, the specific incorporation of this compound into a polymer backbone has not been reported.

Components in Organic Electronic Materials

The utility of this compound as a direct component in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors, is not described in the current body of scientific research. While various pyridine derivatives are explored for their electronic properties, research has not highlighted this specific molecule for such applications.

Photophysical Material Development

Detailed studies concerning the photophysical properties of this compound and its application in the development of materials like phosphors, sensors, or photosensitizers are not available in the peer-reviewed literature. Research into the photophysical characteristics of pyridine derivatives is ongoing, but this particular compound has not been a focus.

Utility in Supramolecular Chemistry and Host-Guest Systems

There are no specific mentions in the scientific literature of this compound being utilized in the fields of supramolecular chemistry or for the development of host-guest systems. While the pyridine functional group is a common component in molecules designed for molecular recognition and self-assembly, the direct application of this compound for these purposes has not been documented. Research in supramolecular chemistry often involves more complex pyridine-containing structures, such as macrocycles or ligands designed for specific binding properties.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings

Academic research into halogenated pyridines and diaryl ethers, the two core structural components of 2-Chloro-5-phenoxy-pyridine, has established them as critical building blocks in various scientific fields. Halopyridines are recognized as essential intermediates in the synthesis of pharmaceuticals and agrochemicals due to the versatile reactivity of the carbon-halogen bond, which allows for numerous subsequent chemical transformations. nih.govnih.gov The electron-deficient nature of the pyridine (B92270) ring, however, presents significant challenges for selective functionalization, making the development of regioselective halogenation methods a key area of research. chemrxiv.orgresearchgate.net

Diaryl ethers are noted for their chemical stability, attributed to the strong ether bond and the robustness of the aromatic rings. jsynthchem.com This stability makes them valuable components in polymers and other materials. jsynthchem.com The synthesis of diaryl ethers has traditionally been approached through methods like the Ullmann condensation and, more recently, through palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Lam cross-coupling reactions. organic-chemistry.orgrsc.org Research continues to focus on developing milder, more efficient, and economically viable catalytic systems for these transformations. organic-chemistry.org

Emerging Synthetic Methodologies for Pyridine-Diaryl Ethers

The synthesis of pyridine-diaryl ethers, such as this compound, is advancing through the development of novel catalytic systems and reaction conditions. While traditional methods like the Ullmann condensation have been widely used, they often require harsh reaction conditions. Modern approaches focus on transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scopes. nih.govsemanticscholar.org

Recent progress in this area includes:

Palladium-Catalyzed Buchwald-Hartwig Coupling: This has become a powerful method for C-O bond formation, with ongoing research focused on developing more active and stable ligand systems to couple a wide range of (hetero)aryl halides with phenols. organic-chemistry.orgrsc.org

Copper-Catalyzed Ullmann-Type Reactions: Advances in copper catalysis, including the use of new ligands and reaction media, have led to more efficient and lower-temperature syntheses of diaryl ethers. jsynthchem.comrsc.org Microwave-assisted copper catalysis is also emerging as a rapid and efficient method. mdpi.com

Nickel-Catalyzed Cross-Coupling: Nickel catalysis is being explored as a more cost-effective alternative to palladium for the synthesis of diaryl ethers, with protocols being developed for the coupling of phenols with (hetero)aryl chlorides. researchgate.net

Photoredox Catalysis: The combination of photoredox and nickel catalysis has enabled the synthesis of diaryl ethers under very mild conditions, expanding the functional group tolerance of the reaction. researchgate.net

These emerging methodologies are continually expanding the toolkit available to synthetic chemists for the construction of complex molecules containing the pyridine-diaryl ether motif.

Unexplored Reactivity Pathways and Selective Functionalizations

Despite significant progress, the selective functionalization of halogenated pyridines remains a considerable challenge due to the intrinsic electronic properties of the pyridine ring. researchgate.net This presents numerous opportunities for exploring new reactivity pathways.

Future research in this area could focus on:

Late-Stage Functionalization: Developing methods for the selective introduction of the phenoxy group onto a pre-functionalized 2-chloropyridine (B119429) scaffold, or vice-versa, is crucial for the efficient synthesis of complex molecules in the final steps of a synthetic sequence. nih.gov

C-H Functionalization: Direct C-H functionalization of the pyridine or phenoxy ring of this compound would be a highly atom-economical approach to creating new derivatives. While C2 and C4 functionalization of pyridines are more established, selective C3 functionalization is a persistent challenge that is being addressed through novel strategies like dearomatization-rearomatization sequences. researchgate.net

Orthogonal Reactivity: Exploring the differential reactivity of the C-Cl bond on the pyridine ring and the C-H bonds on both aromatic rings would allow for sequential and controlled modifications of the parent molecule.

Novel Intermediates: The use of unconventional intermediates, such as Zincke imines and heterocyclic phosphonium (B103445) salts, has shown promise for the regioselective functionalization of pyridines and could be applied to derivatives of this compound. mountainscholar.org

The development of new catalytic systems that can differentiate between the various reactive sites on the this compound molecule is a key area for future investigation.

Opportunities for Novel Academic Applications in Synthetic Chemistry and Materials Science

The unique combination of a halogenated pyridine and a diaryl ether in this compound opens up a wide range of potential applications in both synthetic chemistry and materials science.

In synthetic chemistry , this compound can serve as a versatile platform for the synthesis of more complex molecular architectures. The chloro substituent can be displaced by a variety of nucleophiles or undergo cross-coupling reactions, allowing for the introduction of new functional groups. The pyridine nitrogen can act as a ligand for transition metals, enabling its use in catalysis. nih.govslideshare.net

In materials science , the pyridine-diaryl ether core is of interest for the development of new functional materials. Pyridine-containing polymers are being investigated for applications in organic light-emitting devices (OLEDs) due to their electron-transporting properties. rsc.org The thermal stability and rigid structure of the diaryl ether component could contribute to the development of high-performance polymers with desirable thermal and mechanical properties. researchgate.net Fluorinated pyridine aryl ether polymers, for example, have shown tunable thermal properties and potential for use in photonics and gas separation technologies. researchgate.net

Challenges and Future Outlook in Halogenated Pyridine and Diaryl Ether Chemistry

The chemistry of halogenated pyridines and diaryl ethers, while mature in some respects, still presents several challenges and opportunities for future research.

Challenges:

Regioselectivity: Achieving high regioselectivity in the functionalization of substituted pyridines remains a primary challenge, particularly for derivatization at the C3 position. chemrxiv.orgresearchgate.net

Catalyst Efficiency and Cost: While powerful catalytic methods exist, the need for expensive transition metals like palladium and complex ligands can be a limitation. organic-chemistry.org Developing more sustainable and cost-effective catalysts is an ongoing goal.

Functional Group Tolerance: Many existing synthetic methods have limitations regarding the types of functional groups that can be tolerated, necessitating protection-deprotection strategies.

Understanding Reaction Mechanisms: A deeper mechanistic understanding of many of the newer catalytic systems is needed to enable rational catalyst design and reaction optimization. nih.gov

Future Outlook: The future of this field will likely focus on overcoming these challenges through the development of novel synthetic methodologies. Key areas of focus will include:

The design of new catalysts, including those based on more abundant and less toxic metals. researchgate.net

The continued exploration of C-H activation and other atom-economical transformations.

The application of new technologies such as flow chemistry to enable more efficient and scalable syntheses. researchgate.net

The use of computational chemistry to guide the design of new reactions and to gain a deeper understanding of reaction mechanisms. nih.gov

Continued innovation in the synthesis and functionalization of halogenated pyridines and diaryl ethers will undoubtedly lead to the discovery of new molecules with important applications in medicine, agriculture, and materials science. nih.govijpsonline.com

Q & A

Basic: What are the recommended synthetic methodologies for 2-Chloro-5-phenoxy-pyridine, and how can reaction conditions be optimized to minimize by-products?

Answer:
A common approach involves nucleophilic aromatic substitution , where a phenoxide ion reacts with a chlorinated pyridine precursor (e.g., 2-chloro-5-nitropyridine). Optimization includes:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and selectivity .
  • Catalyst selection : Transition metals (e.g., Cu or Pd) improve efficiency in halogen displacement .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
    To reduce by-products, monitor reaction progress via TLC or HPLC and adjust stoichiometry (e.g., 1.2:1 phenoxide-to-chloropyridine ratio). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Basic: How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and phenoxy groups (δ 6.8–7.4 ppm) validate substitution patterns.
    • ¹³C NMR : Distinct signals for pyridine carbons (C-Cl at ~150 ppm) and phenoxy carbons (C-O at ~160 ppm) .
  • X-ray crystallography : Using SHELX software for structure refinement resolves bond lengths and angles, confirming the chlorine and phenoxy substituents’ positions .
  • IR spectroscopy : Stretching vibrations for C-Cl (550–650 cm⁻¹) and C-O (1200–1250 cm⁻¹) provide additional validation .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:

  • Functional selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) accurately model electron distribution and frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attacks .
  • Basis sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.
  • Software tools : cclib parses output files from computational packages (Gaussian, ORCA) to analyze charge transfer, dipole moments, and reaction pathways .
    Example application: DFT can simulate the activation energy for cross-coupling reactions, guiding catalyst design .

Advanced: How should researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Answer:
Contradictions often arise from variations in:

  • Catalyst-ligand systems : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with bidentate ligands (dppf) to assess steric/electronic effects .
  • Solvent/base combinations : Test polar (DMF) vs. nonpolar (toluene) solvents with K₂CO₃ or Cs₂CO₃ to optimize deprotonation .
  • Experimental design : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify dominant factors via ANOVA .
    Post-reaction analysis via GC-MS or MALDI-TOF detects intermediates, clarifying mechanistic discrepancies .

Advanced: What strategies enhance the biological activity of this compound derivatives, and how can SAR studies be structured?

Answer:

  • Derivatization : Introduce electron-withdrawing groups (NO₂, CF₃) at the 4-position to improve binding affinity to target enzymes .
  • SAR workflow :
    • Synthesize derivatives with systematic substituent variations (e.g., alkyl chains, halogens).
    • Test in vitro activity (e.g., IC₅₀ in enzyme inhibition assays).
    • Map activity trends to substituent properties (Hammett constants, logP) using multivariate regression .
  • Computational docking : Tools like AutoDock predict binding modes with protein targets (e.g., kinases), guiding rational design .

Advanced: How can researchers address discrepancies in thermal stability data for this compound under varying conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Compare decomposition profiles under inert (N₂) vs. oxidative (air) atmospheres to identify degradation pathways .
  • Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA data, resolving inconsistencies in reported stability .
  • Environmental controls : Humidity and light exposure during storage may alter stability; use accelerated aging studies (40°C/75% RH) to simulate long-term effects .

Basic: What safety protocols are critical when handling this compound in air-sensitive reactions?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent hydrolysis .
  • Spill management : Neutralize accidental releases with activated carbon or vermiculite, avoiding water (risk of exothermic decomposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.